molecular formula C21H17ClFN3O4 B2680013 N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251619-70-1

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2680013
CAS No.: 1251619-70-1
M. Wt: 429.83
InChI Key: OCCLIHLDXARBMC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a furopyrimidinone core fused with a substituted phenylacetamide moiety. The molecule comprises two key regions:

  • A 3-chloro-2-fluorophenyl group attached via an acetamide linker.
  • A furo[3,4-d]pyrimidinone scaffold substituted with a 4-methylphenyl group at position 4 and two ketone oxygen atoms at positions 2 and 5.

This compound shares structural motifs with bioactive molecules, including polyheterocyclic systems (e.g., pyrimidinones) and halogenated aromatic rings, which are common in pharmaceuticals and ligands due to their electronic and steric properties .

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-5-7-12(8-6-11)19-17-15(10-30-20(17)28)26(21(29)25-19)9-16(27)24-14-4-2-3-13(22)18(14)23/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLIHLDXARBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including cytotoxicity against cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H19ClFN2O3\text{C}_{21}\text{H}_{19}\text{ClF}\text{N}_{2}\text{O}_{3}

Molecular Weight: 392.84 g/mol
CAS Number: 1251619-70-1 .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
HCT-11636Induction of apoptosis via caspase activation
HeLa34Disruption of mitochondrial membrane potential
MCF-759Cell cycle arrest and apoptosis

The compound appears to exert its effects through several mechanisms:

  • Induction of Apoptosis:
    • The compound induces apoptosis in cancer cells as evidenced by increased levels of phosphatidylserine translocation and caspase activation. In particular, treatment with the compound led to a significant increase in apoptotic cells in HCT-116 and HeLa cell lines .
  • Cell Cycle Arrest:
    • Observations indicated that the compound causes cell cycle arrest, which is critical for preventing cancer cell proliferation. This effect was particularly noted in MCF-7 cells .
  • Mitochondrial Dysfunction:
    • Alterations in mitochondrial membrane potential were observed, suggesting that the compound may disrupt mitochondrial function as part of its mechanism to induce cell death .

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of the compound revealed that modifications to the phenyl groups significantly influenced cytotoxicity. The most potent derivatives exhibited IC50 values below 100 μM across multiple cancer cell lines .

Study 2: Apoptotic Pathway Investigation

Another investigation focused on the apoptotic pathways activated by the compound. Researchers found that treatment led to increased caspase activity and morphological changes consistent with apoptosis (e.g., cell shrinkage and detachment) in treated cells .

Scientific Research Applications

The compound has been studied for its potential therapeutic effects. The following sections summarize its applications based on recent research findings.

Anticancer Activity

Recent studies have indicated that similar compounds with furo[3,4-d]pyrimidine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A related compound demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, suggesting that N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may exhibit similar properties .

Antimicrobial Properties

Compounds with structural similarities have shown promising antibacterial activity:

  • Activity Against Bacteria : Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus.
  • Research Findings : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

  • Substituent Effects : Modifications on the phenyl rings and the furo[3,4-d]pyrimidine core can enhance potency and selectivity against specific biological targets.
  • Comparative Analysis : A systematic study comparing various derivatives has shown that substitutions at specific positions can lead to improved efficacy against targeted diseases .

Comparison with Similar Compounds

Spectroscopic Data

Feature Target Compound (Expected) Analog (Observed)
IR C=O Stretch ~1700–1730 cm⁻¹ (2,5-dioxo) 1730 cm⁻¹ (acetamide)
¹H-NMR Aromatic Signals δ ~7.0–7.5 (3-Cl-2-F-C₆H₃) δ 7.37–7.47 (Ar-H in pyrido-thieno analog)

Crystallographic and Molecular Packing Analysis

While crystallographic data for the target compound is unavailable, insights can be drawn from N-(3,4-difluorophenyl)acetamide derivatives :

  • Dihedral Angles: The 3-chloro-2-fluorophenyl and furopyrimidinone rings may adopt a non-planar conformation (dihedral angle >60°), reducing π-π stacking but favoring hydrogen bonding.
  • Hydrogen Bonding: Likely N–H⋯O interactions between the acetamide NH and pyrimidinone ketone, stabilizing the crystal lattice.

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